molecular formula C23H20N2O3 B2623416 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide CAS No. 923211-40-9

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide

Cat. No. B2623416
CAS RN: 923211-40-9
M. Wt: 372.424
InChI Key: ZEHOVXTZMASIPR-UHFFFAOYSA-N
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Description

The compound “2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide” is a derivative of benzo[de]isoquinoline-1,3-dione . Benzo[de]isoquinoline-1,3-dione derivatives are known to exhibit high chemosensor selectivity in the determination of anions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[de]isoquinoline-1,3-dione system is a heterocyclic aromatic organic compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the free amino groups in similar compounds have been further functionalized to form imines, amines, thioureas, and hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Isoquinoline, a structural isomer of quinoline, is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor .

properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-13-10-14(2)21(15(3)11-13)24-19(26)12-25-22(27)17-8-4-6-16-7-5-9-18(20(16)17)23(25)28/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHOVXTZMASIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide

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